molecular formula C39H54O6 B3034311 3-beta-O-(cis-p-Coumaroyl)corosolic acid CAS No. 155800-17-2

3-beta-O-(cis-p-Coumaroyl)corosolic acid

Cat. No.: B3034311
CAS No.: 155800-17-2
M. Wt: 618.8 g/mol
InChI Key: FEVUQLLYZLSRLB-YLYZQIMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-beta-O-(cis-p-Coumaroyl)corosolic acid is a pentacyclic triterpenoid compound naturally found in sources such as loquat leaves (Eriobotrya japonica) and the plant material of Vitellaria paradoxa . This cis-isomer is part of a class of bioactive triterpene esters where geometric isomerism can significantly influence biological activity . With a molecular formula of C39H54O6 and a molecular weight of 618.9 g/mol, it is supplied as a solid powder that is soluble in organic solvents such as DMSO and chloroform . Researchers are exploring this compound for its potential in dermatological and microbiological studies. It has demonstrated anti-acne properties by exhibiting antibacterial activity against Propionibacterium acnes, a bacterium linked to acne pathogenesis . The broader class of cis-p-coumaroyl esterified triterpenoids is also under investigation for their anti-inflammatory potential, which includes the suppression of NF-κB activation and the reduction of pro-inflammatory cytokines . A key area of research interest lies in the structure-activity relationship of triterpenoids, where esterification at the C3 position, as seen in this compound, is known to enhance bioactivity and modulate properties compared to non-esterified counterparts . This makes 3-beta-O-(cis-p-Coumaroyl)corosolic acid a valuable chemical tool for probing the biological effects of pentacyclic triterpenoids and their derivatives. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1S,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-11-hydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O6/c1-23-16-19-39(34(43)44)21-20-37(6)27(32(39)24(23)2)13-14-30-36(5)22-28(41)33(35(3,4)29(36)17-18-38(30,37)7)45-31(42)15-10-25-8-11-26(40)12-9-25/h8-13,15,23-24,28-30,32-33,40-41H,14,16-22H2,1-7H3,(H,43,44)/b15-10-/t23-,24+,28-,29?,30?,32+,33+,36+,37-,38-,39+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVUQLLYZLSRLB-YLYZQIMOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)/C=C\C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Extraction of Corosolic Acid from Plant Sources

The foundational step in natural production involves isolating corosolic acid, the parent triterpenoid, from plant matrices. A patented method employs aqueous boiling to remove water-soluble impurities, followed by alkaline ethanol (30–60%) or methanol extraction to solubilize triterpene acids. Adjusting the pH to 4.5–7.5 precipitates a crude triterpene acid mixture, which is further dissolved in 85–100% ethanol and purified via macroporous adsorption resins. This process yields corosolic acid with >90% purity, critical for subsequent esterification.

Esterification with cis-p-Coumaric Acid

The hydroxyl group at the C-3 position of corosolic acid is esterified with cis-p-coumaric acid under controlled conditions. While specific protocols are proprietary, analogous triterpenoid esterifications use Steglich conditions (dicyclohexylcarbodiimide [DCC] and 4-dimethylaminopyridine [DMAP]) in anhydrous dichloromethane. The cis configuration of the coumaroyl moiety is preserved by employing pre-formed cis-p-coumaric acid, as geometric isomerization is minimized at temperatures below 40°C. Post-reaction purification involves silica gel chromatography with ethyl acetate/hexane gradients, achieving final purities of ≥98%.

Semi-Synthetic Routes from Ursolic Acid

Oxidation and Functionalization of Ursolic Acid

Ursolic acid, a structurally analogous triterpenoid, serves as a cost-effective precursor. A semi-synthetic approach oxidizes the C-3 hydroxyl group of ursolic acid to a ketone using Jones reagent (CrO3/H2SO4), forming 3-keto-ursolic acid. Subsequent acetoxylation with lead tetraacetate introduces an acetoxy group at C-2, which is reduced via sodium borohydride to yield corosolic acid. This three-step process achieves ~85% overall yield, with final purification via recrystallization from ethanol/water mixtures.

Coumaroylation of Semi-Synthetic Corosolic Acid

The esterification of semi-synthetic corosolic acid follows protocols similar to natural-derived material. However, residual oxidation byproducts necessitate additional purification steps, such as reverse-phase HPLC using C18 columns and acetonitrile/water mobile phases.

Chemical Synthesis via Direct Esterification

Protecting Group Strategies

Direct synthesis from corosolic acid and cis-p-coumaric acid requires protection of reactive sites. The C-28 carboxylic acid of corosolic acid is often methylated using diazomethane, while the C-2 and C-3 hydroxyls are shielded with tert-butyldimethylsilyl (TBDMS) groups. After esterification, deprotection with tetrabutylammonium fluoride (TBAF) restores the native hydroxyl groups.

Catalytic Esterification

Recent advancements employ lipase catalysts (e.g., Candida antarctica Lipase B) in non-polar solvents (e.g., toluene) to achieve regioselective esterification at C-3. This enzymatic method avoids harsh acidic conditions, preserving the labile cis double bond in the coumaroyl moiety. Yields of 70–75% are reported, with enzyme recycling enabling cost-efficient scaling.

Industrial-Scale Production Considerations

Solvent and Energy Optimization

Industrial processes prioritize ethanol over methanol due to lower toxicity and easier recovery. Continuous extraction systems with in-line pH adjustment reduce processing time by 40% compared to batch methods.

Chromatography vs. Crystallization

While preparative HPLC ensures high purity (≥99%), it is cost-prohibitive for large-scale production. Hybrid approaches using macroporous resins followed by acetone/water crystallization balance purity (98%) and throughput.

Comparative Analysis of Preparation Methods

Method Yield Purity Cost Scalability
Natural Extraction + Esterification 12–18% ≥98% High Moderate
Semi-Synthetic from Ursolic Acid 25–30% ≥95% Low High
Direct Enzymatic Synthesis 70–75% ≥97% Moderate High

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural and functional differences between 3-beta-O-(cis-p-Coumaroyl)corosolic acid and related triterpenoids:

Compound Core Structure Substituents Key Structural Features
3-beta-O-(cis-p-Coumaroyl)corosolic acid Corosolic acid (ursane-type) Cis-p-coumaroyl at C-3β Esterification enhances lipophilicity
Corosolic acid Ursolic acid derivative 2α-hydroxyl group Enhances AMPK activation
Ursolic acid Ursane-type triterpene No hydroxylation/esterification Potent USP7 inhibitor (IC₅₀: 7.0 μM)
Maslinic acid Oleanane-type triterpene 2α-hydroxyl group TGR5 activator; anti-inflammatory
3-beta-O-(trans-p-Coumaroyl)corosolic acid Corosolic acid derivative Trans-p-coumaroyl at C-3β Stereoisomerism affects NMR profiles

Pharmacokinetic Properties

  • Permeability : Corosolic acid exhibits high Caco-2 permeability (>0.90 Papp) and intestinal absorption (>80%) . Esterification with cis-p-coumaroyl may further enhance lipophilicity, though empirical data are lacking.
  • Efflux Protein Interaction : Corosolic acid is a substrate for P-glycoprotein (Pgp), which may limit its bioavailability. Derivatives like carboxymethylated corosolic acid show reduced Pgp interaction, suggesting that esterification could similarly improve pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the primary biological targets and mechanisms of action of 3-beta-O-(cis-p-Coumaroyl)corosolic acid in metabolic and oncological research?

  • Mechanistic Insights : The compound exhibits inhibitory activity against acyl-CoA cholesteryl acyltransferase (ACAT), a key enzyme in cholesterol esterification, which is critical for lipid metabolism studies . It also modulates cancer-related pathways, including NF-κB, PI3K/Akt, and Wnt/β-catenin, by inducing apoptosis and suppressing metastasis via caspase activation and ROS-dependent mechanisms .
  • Methodology : Target validation often involves in vitro enzyme inhibition assays (e.g., ACAT inhibition at IC₅₀ values) and transcriptional profiling (qPCR, Western blot) to assess pathway modulation .

Q. Which analytical techniques are recommended for structural characterization and purity assessment of 3-beta-O-(cis-p-Coumaroyl)corosolic acid?

  • Techniques : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is used for purity validation, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) confirms stereochemical configurations, particularly the cis-p-coumaroyl moiety .
  • Quality Control : Quantitative NMR (qNMR) and liquid chromatography-tandem MS (LC-MS/MS) ensure batch-to-batch reproducibility for pharmacological studies .

Advanced Research Questions

Q. What experimental challenges arise in the chemical modification of 3-beta-O-(cis-p-Coumaroyl)corosolic acid, and how can selectivity be optimized?

  • Challenges : The presence of multiple hydroxyl groups (C-2, C-3) complicates selective carboxymethylation or methylation. For example, FeCl₃ catalysis under solvent-free conditions yields mixed products, necessitating chromatographic separation .
  • Solutions : Green chemistry approaches, such as dimethyl carbonate (DMC) as a methylating agent, improve regioselectivity. Computational modeling (e.g., density functional theory) predicts reactive sites to guide synthetic routes .

Q. How can researchers reconcile contradictory findings regarding the compound’s role in apoptosis versus non-apoptotic cell death?

  • Data Contradictions : While 3-beta-O-(cis-p-Coumaroyl)corosolic acid induces caspase-3/9-dependent apoptosis in lung adenocarcinoma (A549) and glioblastoma (T98G) cells , it triggers non-apoptotic death in renal carcinoma (Caki) cells via lipid reactive oxygen species (ROS) accumulation, independent of caspases .
  • Methodological Adjustments : Cell-type-specific assays (e.g., flow cytometry with Annexin V/7-AAD staining) and ROS scavengers (e.g., N-acetylcysteine) clarify death mechanisms. Transcriptomic profiling (RNA-seq) identifies context-dependent pathway activation .

Q. What strategies enhance the compound’s synergistic effects with chemotherapeutic agents in resistant cancers?

  • Synergy Mechanisms : The compound reverses chemoresistance in epithelial ovarian cancer by disrupting tumorigenic macrophage interactions and inhibiting P-glycoprotein efflux pumps. Co-administration with paclitaxel or cisplatin amplifies cytotoxicity via STAT3/NF-κB pathway suppression .
  • Experimental Design : Isobologram analysis and combination index (CI) calculations quantify synergy. In vivo xenograft models (e.g., LM8 osteosarcoma) validate efficacy in metastatic niches .

Q. How can in silico modeling improve the prediction of ADMET properties and binding affinities for this compound?

  • Computational Tools : Molecular docking (AutoDock Vina) predicts interactions with ACAT and VEGFR2, while molecular dynamics simulations (GROMACS) assess binding stability . ADMET predictions (pkCSM) evaluate hepatotoxicity, cardiotoxicity (hERG inhibition), and bioavailability .
  • Validation : Comparative studies with ursolic acid derivatives and in vitro toxicity assays (e.g., Ames test for mutagenicity) cross-validate computational results .

Methodological Recommendations

  • In Vivo Models : Use KK-Ay diabetic mice for metabolic studies (dose: 2 mg/kg; glucose tolerance tests) and apolipoprotein E-deficient mice for atherosclerosis (dose: 2 µg/kg/day; NF-κB pathway analysis) .
  • Dosage Optimization : For anticancer studies, administer 10–40 µM in vitro (24–48 hr exposure) and 10 mg/kg/day in vivo (8-week NAFLD-HCC prevention protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-beta-O-(cis-p-Coumaroyl)corosolic acid
Reactant of Route 2
3-beta-O-(cis-p-Coumaroyl)corosolic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.